An In-Depth Technical Guide to 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA: Structure, Biosynthesis, and Biological Significance
An In-Depth Technical Guide to 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA: Structure, Biosynthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Authored by [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive technical overview of 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA, a key intermediate in the biosynthesis of very-long-chain fatty acids (VLCFAs). We will delve into its chemical structure, intricate biosynthetic pathway, potential biological roles, and its relevance in metabolic disorders and drug development. This document is intended to be a valuable resource for researchers actively engaged in lipidomics, metabolic pathway analysis, and therapeutic discovery.
Introduction: The Emerging Importance of Very-Long-Chain Fatty Acid Intermediates
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are crucial components of cellular lipids, playing vital roles in membrane structure, energy storage, and cell signaling.[1] The biosynthesis of these complex lipids occurs through a cyclical elongation process in the endoplasmic reticulum, involving a series of enzymatic reactions that incrementally add two-carbon units to a growing acyl-CoA chain. 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA emerges as a critical, yet often overlooked, intermediate in this pathway. Understanding its structure and metabolism is paramount for elucidating the regulation of VLCFA synthesis and its dysregulation in various disease states.
Chemical Structure and Physicochemical Properties
3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA is a complex molecule comprising a 22-carbon tri-unsaturated fatty acyl chain linked to a coenzyme A (CoA) moiety via a thioester bond. The key structural features are:
-
Acyl Chain: A 22-carbon chain with three cis double bonds at the Δ10, Δ13, and Δ16 positions.
-
Hydroxyl Group: A hydroxyl group at the C-3 position with (S)-stereochemistry. This feature is a hallmark of intermediates in the fatty acid elongation pathway.
-
Coenzyme A Moiety: The CoA molecule, essential for activating the fatty acyl chain for enzymatic reactions.
| Property | Value | Source |
| Molecular Formula | C43H72N7O18P3S | |
| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2S,3S,4R,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S,10Z,13Z,16Z)-3-hydroxydocosa-10,13,16-trienethioate | |
| Molecular Weight | 1100.1 g/mol | |
| Stereochemistry | (S) at C-3 | Inferred from fatty acid biosynthesis pathway |
Biosynthesis: A Stepwise Elongation Process
3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA is an intermediate in the microsomal fatty acid elongation pathway. This is a four-step cyclical process that results in the addition of a two-carbon unit from malonyl-CoA to an existing fatty acyl-CoA.[1]
The biosynthesis of the docosatrienoyl backbone of this molecule likely originates from the elongation of shorter polyunsaturated fatty acids. The specific precursor is likely eicosatrienoic acid (20:3n-3 or 20:3n-6) . The elongation cycle proceeds as follows:
-
Condensation: The cycle is initiated by the condensation of a fatty acyl-CoA (e.g., eicosatrienoyl-CoA) with malonyl-CoA. This reaction is catalyzed by a family of enzymes known as Elongase of Very Long Chain Fatty Acids (ELOVL) . The substrate specificity of the seven mammalian ELOVL enzymes determines the type of VLCFA produced.[1][2] ELOVL2 and ELOVL5 are known to be involved in the elongation of polyunsaturated fatty acids.[2] The product of this step is a 3-ketoacyl-CoA .
-
Reduction: The 3-ketoacyl-CoA is then reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KAR) , utilizing NADPH as a reducing agent. This step establishes the (S)-stereochemistry at the C-3 position.
-
Dehydration: The resulting 3(S)-hydroxyacyl-CoA, our molecule of interest, is then dehydrated by a 3-hydroxyacyl-CoA dehydratase (HACD) to form a trans-2,3-enoyl-CoA.[3] There are four known HACD enzymes in humans (HACD1-4), with HACD1 and HACD2 showing broad substrate specificity and functional redundancy.[4][5]
-
Second Reduction: Finally, the trans-2,3-enoyl-CoA is reduced by a trans-2,3-enoyl-CoA reductase (TER) , again using NADPH, to yield a saturated acyl-CoA that is two carbons longer than the initial substrate. This elongated acyl-CoA can then undergo further rounds of elongation or be incorporated into complex lipids.
Caption: The fatty acid elongation cycle leading to the formation of 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA.
Biological Functions and Potential Significance
While primarily recognized as a metabolic intermediate, the accumulation or depletion of 3-hydroxy fatty acids can have significant biological consequences.
-
Metabolic Regulation: The concentration of acyl-CoA intermediates, including 3-hydroxyacyl-CoAs, can allosterically regulate enzymes involved in fatty acid metabolism, thereby influencing the balance between fatty acid synthesis and degradation.
-
Signaling Roles: There is emerging evidence that 3-hydroxy fatty acids can act as signaling molecules. For instance, certain 3-hydroxy fatty acids can trigger immune responses in plants.[6] In mammals, they have been implicated in modulating inflammatory pathways. In Cryptococcus neoformans, 3-hydroxy fatty acids have been shown to possess anti-phagocytic activity, suggesting a role in host-pathogen interactions.[7]
-
Cell Membrane Integrity: The docosatrienoic acid backbone of this molecule, once fully elongated and desaturated, can be incorporated into phospholipids, contributing to the fluidity and integrity of cellular membranes.[8]
Association with Metabolic Disorders
Defects in the enzymes of fatty acid metabolism can lead to serious inherited disorders. Of particular relevance is Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency , a condition where the enzyme responsible for oxidizing long-chain 3-hydroxyacyl-CoAs in the mitochondria is defective. This leads to an accumulation of long-chain 3-hydroxy fatty acids and their derivatives, which can have toxic effects.[9] While LCHAD is involved in beta-oxidation rather than elongation, the accumulation of 3-hydroxy fatty acids highlights their potential for cellular disruption when not properly metabolized. The accumulation of these metabolites can lead to lipotoxicity, oxidative stress, and mitochondrial dysfunction.[9]
Implications for Drug Development
The enzymes of the fatty acid elongation pathway represent potential targets for therapeutic intervention in a variety of diseases.
-
Oncology: Altered lipid metabolism is a hallmark of many cancers. Inhibitors of specific ELOVL enzymes are being investigated as potential anti-cancer agents.
-
Metabolic Syndrome: Dysregulation of VLCFA synthesis is associated with insulin resistance and hepatic steatosis. Modulating the activity of key enzymes in this pathway could offer new treatments for metabolic disorders.
-
Inflammatory Diseases: Given the potential signaling roles of 3-hydroxy fatty acids in inflammation, targeting their synthesis or degradation could be a novel approach for treating inflammatory conditions.
Experimental Protocols
Extraction of Long-Chain Acyl-CoAs from Tissues
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs.
Materials:
-
Tissue sample (e.g., liver, brain)
-
Homogenization buffer (e.g., 100 mM KH2PO4, pH 4.9)
-
2-Propanol
-
Acetonitrile
-
Solid-phase extraction (SPE) cartridges (e.g., oligonucleotide purification cartridges or C18)
-
Elution solvent (e.g., 2-propanol for oligonucleotide cartridges; acetonitrile/acetic acid for C18)
-
Centrifuge
-
Homogenizer
Procedure:
-
Weigh the frozen tissue sample and record the weight.
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Add 2-propanol and continue homogenization.
-
Add acetonitrile to the homogenate to precipitate proteins and extract acyl-CoAs.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Collect the supernatant containing the acyl-CoAs.
-
Apply the supernatant to a pre-conditioned SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoAs using the appropriate elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen and resuspend in a suitable solvent for LC-MS/MS analysis.
Quantitative Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole)
-
Reversed-phase C18 column
LC Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the acyl-CoA species of interest.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 40 °C
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA and an appropriate internal standard need to be determined.
Data Analysis:
-
Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of an internal standard.
Conclusion and Future Directions
3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA is a pivotal intermediate in the biosynthesis of very-long-chain polyunsaturated fatty acids. While its primary role is within this metabolic pathway, the potential for 3-hydroxy fatty acids to act as signaling molecules and their accumulation in metabolic disorders underscore the importance of further research. Future studies should focus on:
-
Elucidating the specific ELOVL, KAR, and HACD isozymes responsible for the synthesis and metabolism of this particular molecule.
-
Investigating its potential signaling functions in various cell types and tissues.
-
Developing specific inhibitors for the enzymes involved in its metabolism as potential therapeutic agents.
-
Refining and standardizing analytical methods for its precise quantification in biological samples.
A deeper understanding of 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA will undoubtedly provide valuable insights into the complex world of lipid metabolism and its role in health and disease.
References
- Chen, Y., Qiu, X. and Yang, J. (2021). Comparing the in vitro antitumor, antioxidant and anti‐inflammatory activities between two new very long chain polyunsaturated fatty acids, docosadienoic acid (DDA) and docosatrienoyl acid (DTA), and docosahexaenoic acid (DHA). Nutr. Cancer, 73, 1697–1707.
- Jakobsson, A., Westerberg, R., & Jacobsson, A. (2006). Fatty acid elongases in mammals: their regulation and roles in metabolism. Progress in lipid research, 45(3), 237–249.
- Kutschera, A., et al. (2019). Bacterial medium-chain 3-hydroxy fatty acid metabolites trigger immunity in Arabidopsis. Science, 364(6436), 178-181.
- Sawai, M., et al. (2017). The 3-hydroxyacyl-CoA dehydratases HACD1 and HACD2 exhibit functional redundancy and are active in a wide range of fatty acid elongation pathways. The Journal of biological chemistry, 292(37), 15538–15551.
- Sprecher, H. (2000). Metabolism of highly unsaturated n-3 and n-6 fatty acids. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1486(2-3), 219-231.
- Ohno, Y., et al. (2010). ELOVL1 and ELOVL7 are involved in the synthesis of very long-chain saturated fatty acids. Proceedings of the National Academy of Sciences, 107(43), 18447-18452.
- Leonard, A. E., et al. (2004). Elongation of polyunsaturated fatty acids. Progress in lipid research, 43(1), 36-54.
- Castro, L. F., et al. (2016). The evolution of the fatty acid elongase family of proteins in vertebrates. BMC evolutionary biology, 16(1), 1-14.
- Nigam, S., et al. (2011).
- Jones, P. M., & Bennett, M. J. (2010). 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry. Methods in molecular biology (Clifton, N.J.), 603, 229–243.
- Ikeda, M., et al. (2017). HACD1, a new myopathy-causative gene, is not essential for the 3-hydroxyacyl-CoA dehydratase step in the fatty acid elongation cycle. The Journal of biological chemistry, 292(37), 15526–15537.
- Kihara, A. (2012). Very long-chain fatty acids: elongation, physiology and related disorders. Journal of biochemistry, 152(5), 387-395.
- Agbaga, M. P., et al. (2008). ELOVL4 is a fatty acid elongase for the synthesis of very long chain fatty acids. The Journal of biological chemistry, 283(52), 36355–36366.
- Ibdah, J. A. (2012). Role of 3-hydroxy fatty acid-induced hepatic lipotoxicity in acute fatty liver of pregnancy. World journal of gastroenterology, 18(45), 6572.
-
PubChem. (n.d.). 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA. Retrieved from [Link]
- Madu, U. L., et al. (2017). Elucidation of the Role of 3-Hydroxy Fatty Acids in Cryptococcus-amoeba Interactions. mSphere, 2(2), e00115-17.
-
Human Metabolome Database. (n.d.). 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA. Retrieved from [Link]
-
Reactome. (n.d.). Synthesis of very long-chain fatty acyl-CoAs. Retrieved from [Link]
-
M-CSA. (n.d.). L-3-hydroxyacyl-CoA dehydrogenase. Retrieved from [Link]
- Lauritzen, L., et al. (2001). The essentiality of long chain n-3 fatty acids in relation to development and function of the brain and retina. Progress in lipid research, 40(1-2), 1-94.
- Kyselova, L., et al. (2022).
- Sassa, T., & Kihara, A. (2014). Metabolism of very long-chain Fatty acids: genes and pathophysiology. Biomolecules & therapeutics, 22(2), 83.
- Gani, A., & Ben-Nissan, G. (2020).
- Ament, Z., et al. (2017). A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers. Journal of lipid research, 58(8), 1665-1675.
-
Shimadzu. (n.d.). LC/MS/MS Method Package for Short Chain Fatty Acids. Retrieved from [Link]
- Sun, G., et al. (2019). A non-targeted LC-MS/MS assay for screening over 100 lipid mediators from ARA, EPA, and DHA in biological. Molecules, 24(12), 2276.
-
Wikipedia. (2023). 3-Hydroxyacyl-CoA dehydrogenase. In Wikipedia. Retrieved from [Link]
-
Wikipedia. (2023). Fatty acid synthesis. In Wikipedia. Retrieved from [Link]
Sources
- 1. Mammalian fatty acid elongases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular characterization, spatiotemporal expression patterns of fatty acid elongase (elovl8) gene, and its transcription changes in response to different diet stimuli in yellow catfish (Pelteobagrus fulvidraco) [frontiersin.org]
- 3. 3-Hydroxyacyl-CoA dehydratase - Wikipedia [en.wikipedia.org]
- 4. The 3-hydroxyacyl-CoA dehydratases HACD1 and HACD2 exhibit functional redundancy and are active in a wide range of fatty acid elongation pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 3-hydroxyacyl-CoA dehydratases HACD1 and HACD2 exhibit functional redundancy and are active in a wide range of fatty acid elongation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ASCENION GmbH - Triggering of plant immunity through bacterial hydroxy fatty acid metabolites [ascenion.de]
- 7. Elucidation of the Role of 3-Hydroxy Fatty Acids in Cryptococcus-amoeba Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Role of 3-Hydroxy Fatty Acid-Induced Hepatic Lipotoxicity in Acute Fatty Liver of Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
